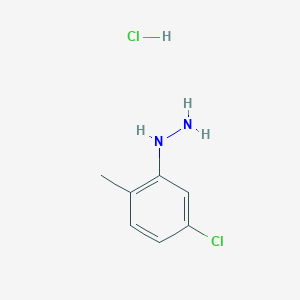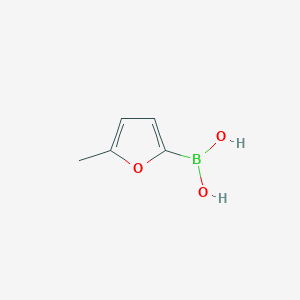
Ácido 5-metilfurano-2-borónico
Descripción general
Descripción
5-Methylfuran-2-boronic acid is an organic compound with the molecular formula C5H7BO3. It is a derivative of furan, a heterocyclic aromatic organic compound, and contains a boronic acid functional group. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
5-Methylfuran-2-boronic acid has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where it serves as a building block for the synthesis of biologically active molecules.
Material Science: It is used in the synthesis of materials with specific electronic or optical properties.
Chemical Biology: The compound is used in the study of biological systems, particularly in the development of probes and sensors.
Mecanismo De Acción
Target of Action
5-Methylfuran-2-boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, and the primary targets of 5-Methylfuran-2-boronic acid are the carbon atoms involved in this bond formation .
Mode of Action
In the Suzuki-Miyaura coupling reaction, 5-Methylfuran-2-boronic acid acts as a nucleophile, donating its organoboron group to the palladium catalyst . This process, known as transmetalation, results in the formation of a new carbon-carbon bond .
Biochemical Pathways
Instead, it is a synthetic method used to construct complex organic molecules, which may then interact with various biochemical pathways depending on their structure .
Pharmacokinetics
The properties of the compound, such as its stability and solubility, can influence its behavior in a reaction mixture .
Result of Action
The primary result of 5-Methylfuran-2-boronic acid’s action in a Suzuki-Miyaura coupling reaction is the formation of a new carbon-carbon bond . This allows for the synthesis of complex organic molecules, which can have a wide range of molecular and cellular effects depending on their structure .
Action Environment
The action of 5-Methylfuran-2-boronic acid in a Suzuki-Miyaura coupling reaction can be influenced by various environmental factors. For example, the reaction typically requires a palladium catalyst and a base, and the choice of these components can affect the reaction’s efficiency . Additionally, the reaction is often performed in an organic solvent, and the choice of solvent can also have a significant impact on the reaction .
Análisis Bioquímico
Biochemical Properties
It is known that the boronic acid moiety in the compound can undergo Suzuki-Miyaura coupling reactions . This reaction is a type of carbon-carbon bond-forming reaction that occurs under mild and functional group-tolerant conditions . The boronic acid moiety in 5-Methylfuran-2-boronic acid can interact with aryl halides in the presence of a transition metal catalyst to form new carbon-carbon bonds .
Molecular Mechanism
The molecular mechanism of 5-Methylfuran-2-boronic acid is largely related to its role in Suzuki-Miyaura coupling reactions . In these reactions, the boronic acid moiety in 5-Methylfuran-2-boronic acid interacts with aryl halides to form new carbon-carbon bonds . This process involves the transition metal-catalyzed activation of the boronic acid and the subsequent transmetalation to the aryl halide .
Temporal Effects in Laboratory Settings
It is known that the compound is a solid and should be stored at temperatures below -20°C .
Metabolic Pathways
The compound’s involvement in Suzuki-Miyaura coupling reactions suggests that it may interact with enzymes or cofactors that facilitate these reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Methylfuran-2-boronic acid can be synthesized through several methods. One common approach involves the borylation of 5-methylfuran using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, often at room temperature, and in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of 5-methylfuran-2-boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The purification of the product is typically achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-Methylfuran-2-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of 5-methylfuran-2-boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major product is a biaryl or a substituted alkene.
Oxidation: The methyl group in 5-methylfuran-2-boronic acid can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as hydrogen peroxide.
Substitution: The boronic acid group can participate in substitution reactions, forming various derivatives depending on the reagents used.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Such as potassium carbonate in coupling reactions.
Major Products
Biaryls: Formed through Suzuki-Miyaura coupling.
Aldehydes and Carboxylic Acids: Formed through oxidation of the methyl group.
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-boronic acid: Similar structure but without the methyl group.
Thiophene-2-boronic acid: Contains a sulfur atom instead of oxygen in the heterocyclic ring.
Pyrrole-2-boronic acid: Contains a nitrogen atom in the heterocyclic ring.
Uniqueness
5-Methylfuran-2-boronic acid is unique due to the presence of the methyl group, which can influence its reactivity and the types of reactions it undergoes. The methyl group can also affect the compound’s solubility and stability, making it distinct from other boronic acids.
Propiedades
IUPAC Name |
(5-methylfuran-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BO3/c1-4-2-3-5(9-4)6(7)8/h2-3,7-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJIDBVSSSPRII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(O1)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370262 | |
| Record name | 5-Methylfuran-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62306-79-0 | |
| Record name | 5-Methylfuran-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methyl-2-furanboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2S)-4,4-Bis(5-cyclohexyl-4-hydroxy-2-methyl-phenyl)butan-2-YL]-2-cyclohexyl-5-methyl-phenol](/img/structure/B151757.png)
![(5-bromo-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B151761.png)

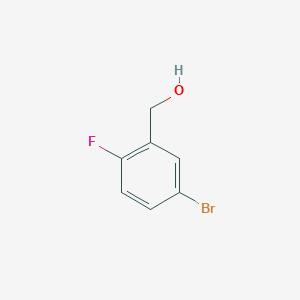
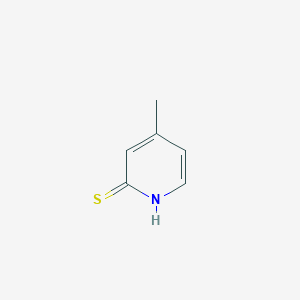

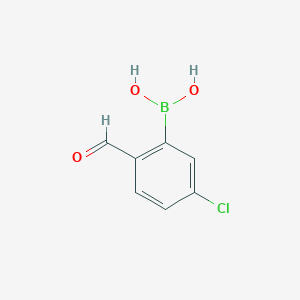
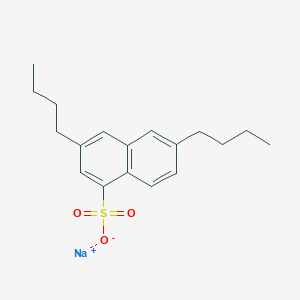
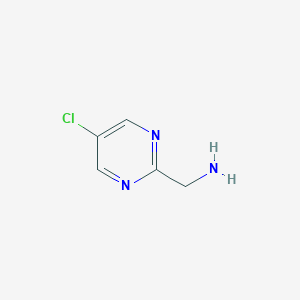
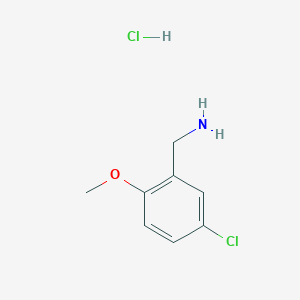

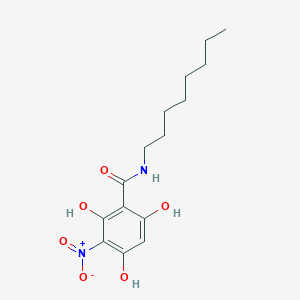
![[1,4'-Bipiperidine]-1'-carbonyl chloride](/img/structure/B151784.png)
